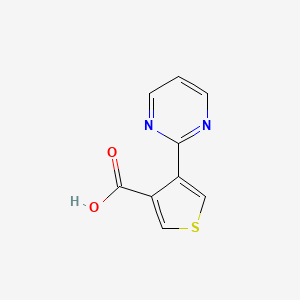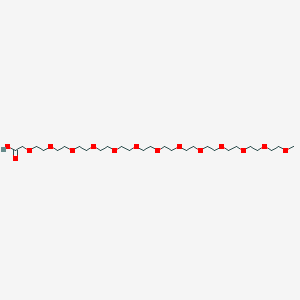
2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-oic acid is a complex organic compound characterized by its long chain of ether linkages and a terminal carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-oic acid typically involves the stepwise addition of ethylene oxide units to a suitable initiator, followed by the introduction of a carboxylic acid group at the terminal position. The reaction conditions often require the use of catalysts such as potassium hydroxide or sodium methoxide to facilitate the polymerization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where ethylene oxide is reacted with a polyol initiator in the presence of a catalyst. The resulting polymer is then subjected to further chemical modifications to introduce the carboxylic acid functionality.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-oic acid can undergo various chemical reactions, including:
Oxidation: The terminal carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ether linkages can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex polymers and materials.
Biology: Investigated for its potential role in drug delivery systems due to its biocompatibility and ability to form micelles.
Medicine: Explored for its use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-oic acid involves its interaction with various molecular targets and pathways. The compound’s long chain and multiple ether linkages allow it to interact with cell membranes, potentially altering their properties and facilitating the delivery of other molecules. The terminal carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,8,11,14,17,20,23,26,29,32,35-Tridecaoxatetracontan-40-ol: Similar structure but with a terminal alcohol group instead of a carboxylic acid.
2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,89,92,95,98,101,104,107,110,113,116,119,122,125,128,131,134,137,140,143-Octatetracontaoxapentatetracontahectan-145-ol: A much longer chain compound with similar ether linkages.
Uniqueness
2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-oic acid is unique due to its specific chain length and the presence of a terminal carboxylic acid group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological membranes or other molecular targets.
Propriétés
Formule moléculaire |
C27H54O15 |
|---|---|
Poids moléculaire |
618.7 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C27H54O15/c1-30-2-3-31-4-5-32-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-18-19-39-20-21-40-22-23-41-24-25-42-26-27(28)29/h2-26H2,1H3,(H,28,29) |
Clé InChI |
MOMQLSMKHOFTAJ-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


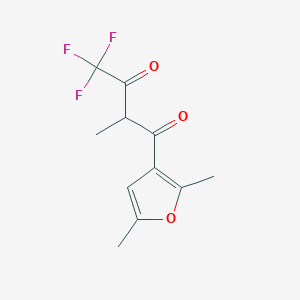
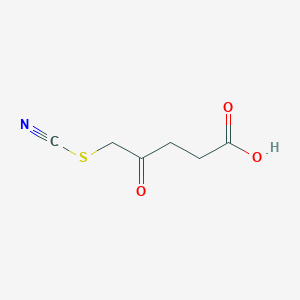
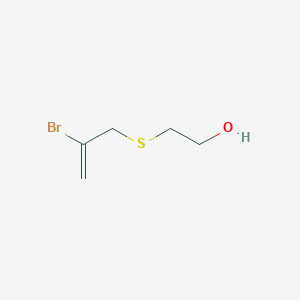
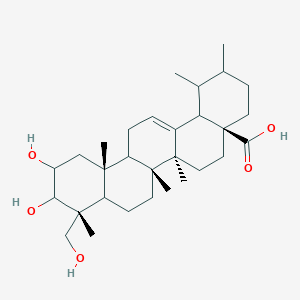
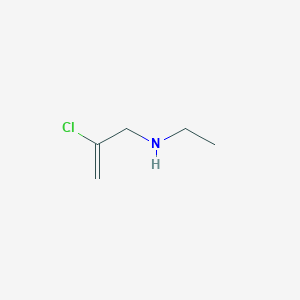
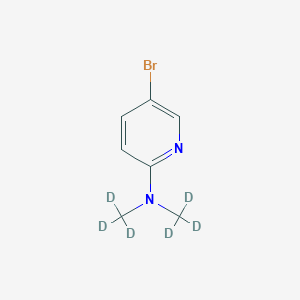

![n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide](/img/structure/B14011534.png)
![4-Chloro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamine](/img/structure/B14011541.png)
![(5E)-5-[2-(2,4-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14011548.png)
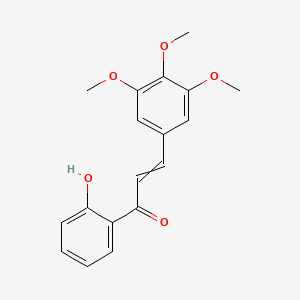

![3H-Spiro[furo[2,3-C]pyridine-2,4'-piperidine]](/img/structure/B14011562.png)
